hRIO2 kinase ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hRIO2 kinase ligand-1 is a potent ligand for the human RIO2 kinase, with a dissociation constant (Kd) value of 520 nanomolar. This compound is primarily used in scientific research to study the function and inhibition of RIO2 kinase, which is a serine/threonine protein kinase involved in pre-40S ribosomal maturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hRIO2 kinase ligand-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the compound is generally synthesized through a series of organic reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is usually produced in bulk quantities using advanced chemical synthesis techniques. The final product is purified through methods such as crystallization or chromatography to achieve a purity of 99.95% .
Chemical Reactions Analysis
Types of Reactions
hRIO2 kinase ligand-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ligand can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
hRIO2 kinase ligand-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition and function of RIO2 kinase.
Biology: Helps in understanding the role of RIO2 kinase in ribosomal maturation and its impact on cellular processes.
Medicine: Potential therapeutic applications in targeting RIO2 kinase for the treatment of diseases related to ribosome biogenesis.
Industry: Utilized in the development of kinase inhibitors and other related compounds.
Mechanism of Action
hRIO2 kinase ligand-1 exerts its effects by binding to the active site of the RIO2 kinase, thereby inhibiting its activity. The molecular targets include specific residues within the kinase domain that are critical for its catalytic function. The inhibition of RIO2 kinase disrupts the maturation of pre-40S ribosomal subunits, affecting protein synthesis and cellular growth .
Comparison with Similar Compounds
Similar Compounds
- RIO1 kinase ligand-1
- RIO3 kinase ligand-1
- PIM-1 kinase ligand-1
- CK2 kinase ligand-1
Uniqueness
hRIO2 kinase ligand-1 is unique due to its high specificity and potency for RIO2 kinase. Unlike other kinase ligands, it has a distinct binding affinity and selectivity profile, making it a valuable tool for studying the specific functions of RIO2 kinase .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-naphthalen-2-yl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-16-7-3-4-10-18-16)12-13-8-9-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,18,19,20) |
InChI Key |
KXZCFXKLOSDNKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.